molecular formula C22H20F3N3O2 B1666122 Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)- CAS No. 220853-85-0

Ethanol, 2-((1-(2-methylphenyl)-6-(2,2,2-trifluoroethoxy)-1H-pyrrolo(3,2-C)quinolin-4-yl)amino)-

Cat. No. B1666122
M. Wt: 415.4 g/mol
InChI Key: OXCKWCUIGSKVPX-UHFFFAOYSA-N
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Patent
US06011044

Procedure details

1-(2-Methylphenyl)-4-chloro-6-β,β,β-trifluoroethoxypyrrolo[3,2-c]quinoline(391 mg, 1.0 mmol), prepared by the procedures of Step 1 and Step 2 in the Example 34, was dissolved in ethanolamine(10 ml) in the pressure tube, and the resultant was refluxed at 180° C. for 3 hours. After removing the excess ethanolamine by distillation under reduced pressure, the residue was diluted in dichloromethane(20 ml), and washed with water(15 ml) for 3 times. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to obtain 316 mg of desired compound as solid in 75% of yield.
Name
1-(2-Methylphenyl)-4-chloro-6-β,β,β-trifluoroethoxypyrrolo[3,2-c]quinoline
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:20]2[C:19]3[CH:18]=[CH:17][CH:16]=[C:15]([O:21][CH2:22][C:23]([F:26])([F:25])[F:24])[C:14]=3[N:13]=[C:12](Cl)[C:11]=2[CH:10]=[CH:9]1>C(CN)O>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:20]2[C:19]3[CH:18]=[CH:17][CH:16]=[C:15]([O:21][CH2:22][C:23]([F:26])([F:25])[F:24])[C:14]=3[N:13]=[C:12]([NH:13][CH2:14][CH2:15][OH:21])[C:11]=2[CH:10]=[CH:9]1

Inputs

Step One
Name
1-(2-Methylphenyl)-4-chloro-6-β,β,β-trifluoroethoxypyrrolo[3,2-c]quinoline
Quantity
391 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)N1C=CC=2C(=NC=3C(=CC=CC3C21)OCC(F)(F)F)Cl
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(O)CN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removing the excess ethanolamine
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted in dichloromethane(20 ml)
WASH
Type
WASH
Details
washed with water(15 ml) for 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)N1C=CC=2C(=NC=3C(=CC=CC3C21)OCC(F)(F)F)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 316 mg
YIELD: CALCULATEDPERCENTYIELD 152.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.